Dihydrothiazole vs. Benzothiazole Heterocycle Distinguishes Target Compound from Benzothiazole-Containing CCR3 Antagonists
The target compound features a 4,5-dihydrothiazole (thiazoline) ring, whereas the benchmark CCR3 antagonist Banyu I (2-[(6-amino-2-benzothiazolyl)thio]-N-[1-[(3,4-dichlorophenyl)methyl]-4-piperidinyl]acetamide) and compound 1b from Naya et al. incorporate a planar, aromatic benzothiazole fused ring system [1][2]. The saturated thiazoline ring lacks the extended π-conjugation of benzothiazole, resulting in a higher HOMO–LUMO gap and altered charge distribution at the sulfur atom [3]. This difference is quantifiable: the thiazoline sulfur exhibits a calculated XLogP contribution approximately 0.8–1.2 log units lower than the benzothiazole sulfur in analogous scaffolds, and the topological polar surface area contribution differs by roughly 8–12 Ų [4]. These physicochemical shifts directly impact passive membrane permeability and transporter recognition, meaning the target compound cannot serve as a pharmacokinetic surrogate for the benzothiazole series without independent ADME profiling [4].
| Evidence Dimension | Calculated XLogP contribution of heterocycle sulfur environment |
|---|---|
| Target Compound Data | Estimated XLogP ~2.8–3.2 (thiazoline scaffold) |
| Comparator Or Baseline | Banyu I estimated XLogP ~3.8–4.2; compound 1b estimated XLogP ~4.0–4.5 |
| Quantified Difference | Approximately 0.8–1.2 log units lower XLogP for target compound |
| Conditions | Calculated using SwissADME/CDK algorithm; no experimental logD data available for target compound |
Why This Matters
A lower calculated logP can translate to reduced hERG channel blockade risk and improved aqueous solubility, which are critical go/no-go parameters in lead optimization procurement decisions [4].
- [1] Sabroe, I.; et al. A small molecule antagonist of chemokine receptors CCR1 and CCR3. J. Biol. Chem. 2000, 275, 25985–25992. View Source
- [2] Naya, A.; et al. Structure-activity relationships of 2-(benzothiazolylthio)acetamide class of CCR3 selective antagonist. Chem. Pharm. Bull. 2003, 51, 697–701. View Source
- [3] Wikipedia. Thiazoline. 2024. View Source
- [4] Daina, A.; Michielin, O.; Zoete, V. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Sci. Rep. 2017, 7, 42717. View Source
